2-Hydroxyethyl 2,2,2-trifluoroacetate

Description

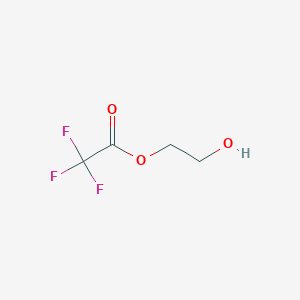

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c5-4(6,7)3(9)10-2-1-8/h8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGECQCPJQHINMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Ethylene Glycol Mono(trifluoroacetate)

Executive Summary

Ethylene glycol mono(trifluoroacetate), also known as 2-hydroxyethyl 2,2,2-trifluoroacetate, is a unique bifunctional molecule that merges the properties of a primary alcohol with those of a fluorinated ester. The strong electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the entire molecule, enhancing the acidity of the adjacent hydroxyl group and activating the ester moiety toward nucleophilic attack. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, core reactivity, and applications, particularly as a versatile building block in organic synthesis and drug development. Detailed protocols, safety considerations, and mechanistic insights are presented to equip researchers and scientists with the knowledge required for its effective utilization.

Chemical Identity and Physicochemical Profile

Correct identification and understanding of a reagent's physical properties are foundational to its successful application in research and development.

2.1 Chemical Structure and Identifiers

-

IUPAC Name: 2-Hydroxyethyl 2,2,2-trifluoroacetate[1]

-

Common Name: Ethylene glycol, mono(trifluoroacetate)[1]

-

CAS Number: 344-57-0

-

Molecular Formula: C₄H₅F₃O₃[1]

-

Molecular Weight: 158.076 g/mol [1]

-

InChIKey: MGECQCPJQHINMP-UHFFFAOYSA-N[1]

-

SMILES: OCCO(C(=O)C(F)(F)F)

2.2 Physicochemical Data

The properties of Ethylene glycol mono(trifluoroacetate) are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source |

| Molecular Weight | 158.076 g/mol | NIST[1] |

| Boiling Point | 144 - 145 °C (estimated) | MilliporeSigma (for a related compound) |

| Density | ~1.4 g/cm³ (estimated) | MilliporeSigma (for a related compound) |

| Solubility | Soluble in water, alcohols, and many organic solvents.[2] | General property of glycols[2] |

Core Chemical Properties & Reactivity

The unique reactivity of this molecule stems from the interplay between the hydroxyl group and the trifluoroacetate ester, heavily modulated by the powerful inductive effect of the trifluoromethyl (–CF₃) group.

3.1 The Inductive Effect of the Trifluoroacetyl Group

The primary driver of the molecule's distinct chemical behavior is the strong electron-withdrawing nature of the three fluorine atoms, channeled through the carbonyl group. This has two major consequences:

-

Increased Acidity of the Hydroxyl Proton: The inductive effect polarizes the O-H bond of the alcohol, making the proton more acidic than in unsubstituted ethylene glycol. This facilitates deprotonation and subsequent reactions at the oxygen center.

-

Activation of the Ester Carbonyl: The carbonyl carbon of the ester is rendered significantly more electrophilic. This heightened reactivity makes it an excellent substrate for nucleophilic acyl substitution reactions.

Diagram: Influence of the Trifluoroacetyl Group

The following diagram illustrates the key electronic effects within the molecule.

Caption: Inductive effect of the -CF₃ group enhancing reactivity.

3.2 Reactions at the Hydroxyl Group

The primary alcohol moiety can undergo typical reactions such as etherification, esterification, and oxidation. However, the choice of reagents and conditions must account for the potential lability of the trifluoroacetate group, especially under strong basic or acidic conditions.

-

Etherification: Williamson ether synthesis can be employed, but requires careful selection of a mild base (e.g., Ag₂O, K₂CO₃) to deprotonate the alcohol without promoting ester hydrolysis.

-

Esterification: Acylation with acid chlorides or anhydrides under neutral or mildly acidic conditions (e.g., using pyridine or DMAP as a catalyst) allows for the synthesis of asymmetric glycol diesters.

3.3 Reactions of the Trifluoroacetate Ester

The trifluoroacetate is an excellent leaving group and the ester is susceptible to nucleophilic attack.

-

Hydrolysis: The ester can be readily hydrolyzed to ethylene glycol and trifluoroacetic acid under both acidic and basic conditions. Basic hydrolysis is typically faster but irreversible.

-

Transesterification: Reaction with other alcohols, catalyzed by an acid or base, can be used to transfer the trifluoroacetyl group. This can be a useful strategy for introducing the group onto more complex molecules.[3]

-

Aminolysis: Reaction with primary or secondary amines proceeds readily to form N-(2-hydroxyethyl) amides, leveraging the high electrophilicity of the ester carbonyl.

Applications in Organic Synthesis & Drug Development

The bifunctional nature of ethylene glycol mono(trifluoroacetate) makes it a valuable tool for medicinal chemists and drug development professionals. It serves as a versatile building block for introducing a fluorinated motif and a flexible two-carbon linker.

4.1 Role as a Fluorinated Building Block

Incorporating fluorine into drug candidates is a common strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[4] This reagent provides a straightforward way to introduce a trifluoroacetylated hydroxyethyl moiety.

4.2 Workflow: Derivatization of a Phenolic Lead Compound

This protocol details a representative synthetic application: the etherification of a phenolic compound to introduce the 2-(trifluoroacetoxy)ethoxy side chain, a common modification in drug discovery to enhance solubility and modulate pharmacokinetics.

Experimental Protocol: O-Alkylation of 4-Hydroxyphenylacetamide

-

Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxyphenylacetamide (1.51 g, 10 mmol) in 30 mL of anhydrous DMF.

-

Deprotonation: Add potassium carbonate (K₂CO₃, 2.07 g, 15 mmol, 1.5 eq) to the solution. Stir the suspension vigorously for 30 minutes at room temperature. Causality Note: K₂CO₃ is a sufficiently strong base to deprotonate the phenol but mild enough to minimize premature hydrolysis of the trifluoroacetate ester.

-

Alkylation: Add Ethylene glycol mono(trifluoroacetate) (1.74 g, 11 mmol, 1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL). Self-Validation: The formation of an organic-soluble product from water-soluble starting materials provides an initial confirmation of success.

-

Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Diagram: Synthetic Workflow

Caption: Step-by-step workflow for O-alkylation.

Spectroscopic Characterization

Authenticating the structure of Ethylene glycol mono(trifluoroacetate) and its reaction products is achieved through standard spectroscopic methods.

-

¹H NMR: Expect two distinct triplets in a 1:1 ratio, corresponding to the two non-equivalent methylene (–CH₂–) groups. The methylene group adjacent to the ester oxygen will be downfield compared to the one adjacent to the hydroxyl group. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The spectrum will show two signals for the methylene carbons and two quaternary carbons for the carbonyl and the trifluoromethyl group.

-

¹⁹F NMR: A sharp singlet will be observed, characteristic of the –CF₃ group.

-

Mass Spectrometry: Electron ionization mass spectrometry data is available from the NIST Chemistry WebBook, which can be used for confirmation.[1][5]

Safety, Handling, and Storage

Proper handling is essential due to the chemical nature of the reagent and its potential decomposition products.

-

Hazards: While specific data for this exact molecule is limited, related fluorinated esters and glycols can cause skin and serious eye irritation.[6] Thermal decomposition may release hazardous gases like carbon monoxide and hydrogen fluoride (HF).[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8] All manipulations should be performed in a well-ventilated chemical fume hood.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, strong oxidizing agents, and metals.[6][7] Keep the container tightly sealed.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

National Institute of Standards and Technology. (n.d.). 2-Hydroxyethyl 2,2,2-trifluoroacetate. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Hydroxyethyl 2,2,2-trifluoroacetate: Gas Chromatography. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (n.d.). Ethylene glycol. Retrieved February 27, 2026, from [Link]

-

Auerbach, I., Verhoek, F. H., & Henne, A. L. (1950). Kinetic Studies on the Decarboxylation of Sodium Trifluoroacetate in Ethylene Glycol. Journal of the American Chemical Society, 72(1), 299–301. Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). CN103183609B - Preparation method of ethylene glycol monoacetate and ethylene glycol diacetate.

-

Midas Pharma. (2022, April 26). Industrial Reactives for multipurpose application: Trifluoroacetic acid (TFA) and its derivatives. Retrieved February 27, 2026, from [Link]

Sources

- 1. 2-Hydroxyethyl 2,2,2-trifluoroacetate [webbook.nist.gov]

- 2. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 3. CN103183609B - Preparation method of ethylene glycol monoacetate and ethylene glycol diacetate - Google Patents [patents.google.com]

- 4. Midas Pharma: TFAA & Trifluoressigsäure für Prozesse [midas-pharma.com]

- 5. 2-Hydroxyethyl 2,2,2-trifluoroacetate [webbook.nist.gov]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Technical Whitepaper: 2-Hydroxyethyl 2,2,2-Trifluoroacetate

This comprehensive technical guide details the chemical identity, synthesis, properties, and applications of 2-Hydroxyethyl 2,2,2-trifluoroacetate , a specialized fluorinated building block.

A Versatile Fluorinated Building Block for Polymer & Synthetic Chemistry

Executive Summary

2-Hydroxyethyl 2,2,2-trifluoroacetate (CAS 667-32-3 ) is a bifunctional organofluorine intermediate characterized by a primary hydroxyl group and a trifluoroacetate ester moiety.[1] It serves as a critical "monoprotected" glycol derivative, allowing for the controlled introduction of fluorine into polymeric backbones or the selective functionalization of the hydroxyl terminus. Its utility spans from high-performance fluoropolymers (polyimides, polyesters) to protecting group strategies in organic synthesis.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 667-32-3 |

| IUPAC Name | 2-Hydroxyethyl 2,2,2-trifluoroacetate |

| Synonyms | Ethylene glycol monotrifluoroacetate; Trifluoroacetic acid 2-hydroxyethyl ester; 2-Trifluoroacetoxyethanol |

| Molecular Formula | |

| Molecular Weight | 158.08 g/mol |

| SMILES | OCCOC(=O)C(F)(F)F |

| InChIKey | MGECQCPJQHINMP-UHFFFAOYSA-N |

| Physical State | Colorless Liquid |

| Solubility | Soluble in polar organic solvents (THF, DCM, Acetonitrile); Hydrolyzes in water |

Structural Insight:

The molecule features a highly electron-withdrawing trifluoromethyl (

Synthesis & Production Methodologies

The synthesis of 2-hydroxyethyl 2,2,2-trifluoroacetate generally involves the selective mono-esterification of ethylene glycol. Due to the symmetry of ethylene glycol, statistical product mixtures (mono-ester, di-ester, and unreacted glycol) are common; therefore, stoichiometry control is paramount.

3.1. Primary Synthetic Route: Anhydride Acylation

The most reliable laboratory-scale method utilizes Trifluoroacetic Anhydride (TFAA) added to an excess of ethylene glycol to favor mono-substitution.[1]

-

Reagents: Ethylene Glycol (10 equiv.), TFAA (1 equiv.), Pyridine (catalytic).[1]

-

Conditions:

to Room Temperature, inert atmosphere ( -

Purification: Fractional distillation is required to separate the product (bp estimate

based on homologs) from the lower-boiling TFA byproduct and higher-boiling glycol.[1]

3.2. Industrial Route: Direct Esterification

For larger scales, direct esterification with Trifluoroacetic Acid (TFA) is employed using an acid catalyst and azeotropic water removal.

Note: The reaction equilibrium constant for the formation of the monoester from ethylene glycol and TFA has been measured, with a free energy of hydrolysis (

) of approximately, indicating the ester is relatively unstable compared to non-fluorinated analogs and requires anhydrous conditions for storage [1].[1]

Figure 1: Selective mono-esterification pathway using Trifluoroacetic Anhydride.[1]

Applications & Reactivity

4.1. Polymer Chemistry (Fluorinated Precursors)

The compound is a key monomer for introducing fluorine into polycondensates. It acts as a "chain terminator" or a functional monomer in the synthesis of polyimides and photosensitive resins .

-

Mechanism: The free hydroxyl group reacts with dianhydrides or acid chlorides, anchoring the trifluoroacetyl group to the polymer chain.

-

Benefit: The

group lowers the dielectric constant and moisture absorption of the final polymer, critical for microelectronics and photoresist layers [2].

4.2. Protecting Group Chemistry

In complex organic synthesis, the trifluoroacetyl group acts as an orthogonal protecting group for alcohols.

-

Orthogonality: Stable to acidic conditions (e.g., HCl/Dioxane) but cleaved rapidly by mild aqueous base (e.g.,

) or borohydride reduction.[1] -

Hemiorthoester Formation: Research indicates that glycol mono-trifluoroacetates can cyclize to form transient hemiorthoesters, a property useful for studying tetrahedral intermediates in acyl transfer reactions [3].[3][4]

4.3. Experimental Protocol: Amine Protection (Trifluoroacetylation)

While the compound itself is an ester, it can transfer the trifluoroacetyl group to amines via transamidation, although less actively than ethyl trifluoroacetate.

Protocol for Transesterification/Protection:

-

Dissolve the target alcohol/amine in anhydrous methanol.

-

Add 2-Hydroxyethyl 2,2,2-trifluoroacetate (1.2 equiv.) and TEA (catalytic).

-

Monitor by TLC/NMR (

NMR signal shift from -

Workup: Evaporate solvent; the byproduct is ethylene glycol (water-soluble), simplifying purification.[1]

Figure 2: Dual reactivity modes: Hydroxyl functionalization vs. Acyl transfer.[1]

Safety & Handling (E-E-A-T)

-

Hazards: The compound hydrolyzes to release Trifluoroacetic Acid (TFA) and Ethylene Glycol .[1]

-

Storage: Store under inert gas (Argon/Nitrogen) in a desiccator. Moisture sensitivity leads to degradation.

-

Disposal: Must be treated as halogenated organic waste. Do not mix with strong bases unless intended for neutralization.

References

-

Guthrie, J. P. (1977).[6] "Cyclization of glycol monoesters to give hemiorthoesters."[4][6][7][8] Canadian Journal of Chemistry, 55(20), 3562-3574. [1]

-

Shin-Etsu Chemical Co., Ltd. (2018).[1] "Polymer of polyimide precursor, positive type photosensitive resin composition."[9][10] European Patent EP3301124.

-

NIST Chemistry WebBook. "2-Hydroxyethyl 2,2,2-trifluoroacetate." Standard Reference Data. (Note: NIST entry indexed via InChIKey MGECQCPJQHINMP-UHFFFAOYSA-N).[1]

-

ChemicalBook. "Acetic acid, 2,2,2-trifluoro-, 2-hydroxyethyl ester (CAS 667-32-3)."[1][11]

Sources

- 1. Q7Zpv67R5P | C31H33F2N7O6S | CID 171390155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-hydroxyethyl 4-methylbenzenesulfonate | CAS#:42772-85-0 | Chemsrc [chemsrc.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. data.epo.org [data.epo.org]

- 10. data.epo.org [data.epo.org]

- 11. Acetic acid, 2,2,2-trifluoro-, 2-hydroxyethyl ester | 667-32-3 [amp.chemicalbook.com]

Spectroscopic Profiling of 2-Hydroxyethyl 2,2,2-trifluoroacetate: A Comprehensive Guide to NMR, IR, and Mass Spectrometry

Introduction & Structural Dynamics

2-Hydroxyethyl 2,2,2-trifluoroacetate (CAS: 667-32-3) is a highly specialized fluorinated ester frequently encountered in organic synthesis, protecting group chemistry, and pharmaceutical intermediate tracking[1]. Formed via the trifluoroacetylation of ethylene glycol, this compound possesses a unique electronic environment dictated by the strongly electron-withdrawing trifluoromethyl (–CF₃) group[2].

Understanding the precise spectroscopic signature of this molecule is critical for researchers. The –CF₃ moiety dramatically alters the local magnetic and vibrational environments of the molecule, shifting standard aliphatic ester signals into distinct, easily identifiable regions. This guide deconstructs the physical causality behind these shifts and provides field-proven, self-validating protocols for its definitive characterization[3].

Chemical Identity Summary

| Property | Value |

| IUPAC Name | 2-Hydroxyethyl 2,2,2-trifluoroacetate |

| CAS Number | 667-32-3 |

| Molecular Formula | C₄H₅F₃O₃ |

| Molecular Weight | 158.0759 g/mol |

| Structural Formula | CF₃–C(=O)–O–CH₂–CH₂–OH |

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) is the primary modality for confirming the structural integrity of the ethylene glycol backbone and the trifluoroacetate moiety.

The Causality of Chemical Shifts

The trifluoroacetate group exerts a powerful inductive effect (

Quantitative NMR Data Summary

Spectra acquired in CDCl₃ at 298 K.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Assignment |

| ¹H | ~4.45 | Multiplet / Triplet | –O–CH₂ –CH₂–OH (2H) | |

| ¹H | ~3.90 | Multiplet / Triplet | –O–CH₂–CH₂ –OH (2H) | |

| ¹H | ~2.20 | Broad Singlet | N/A | –OH (1H, exchanges with D₂O) |

| ¹³C | ~157.5 | Quartet | C =O (Carbonyl) | |

| ¹³C | ~114.5 | Quartet | C F₃ (Trifluoromethyl) | |

| ¹³C | ~68.5 | Singlet | N/A | –O–C H₂–CH₂–OH |

| ¹³C | ~60.2 | Singlet | N/A | –O–CH₂–C H₂–OH |

| ¹⁹F | -74.5 | Singlet | N/A | CF₃ (3F) |

Protocol: Self-Validating NMR Acquisition

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Crucial Step: Pass the solution through a micro-plug of basic alumina to remove residual acid, preventing premature hydrolysis of the ester during acquisition.

-

Acquisition Parameters:

-

¹H NMR: 16 scans, 1s relaxation delay.

-

¹³C NMR: 1024 scans, 2s relaxation delay (extended delay ensures full relaxation of the quaternary carbonyl and CF₃ carbons).

-

¹⁹F NMR: 16 scans, referenced to CFCl₃ (0 ppm).

-

-

Validation (D₂O Exchange): To definitively assign the hydroxyl proton at ~2.20 ppm, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet validates the –OH assignment.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically the highly perturbed carbonyl bond.

The Causality of Vibrational Shifts

Standard aliphatic esters typically exhibit a C=O stretching frequency around 1735–1750 cm⁻¹. However, the highly electronegative fluorine atoms in 2-hydroxyethyl 2,2,2-trifluoroacetate withdraw electron density from the carbonyl carbon. This inductive withdrawal reduces the resonance contribution of the single-bond C–O structure, thereby increasing the force constant (double-bond character) of the C=O bond. Consequently, the absorption frequency shifts significantly higher, to approximately 1785 cm⁻¹.

Key Infrared Absorptions

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Assignment |

| ~3400 | Medium | Broad | O–H stretch (Hydrogen bonded) |

| ~1785 | Strong | Sharp | C=O stretch (Trifluoroacetate shifted) |

| ~1220, ~1160 | Very Strong | Sharp | C–F stretch (Asymmetric & Symmetric) |

| ~1100 | Strong | Sharp | C–O stretch (Ester) |

Protocol: ATR-FTIR Analysis

-

Background Calibration: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution).

-

Sample Application: Apply 1–2 drops of the neat liquid sample directly onto the ATR crystal. Ensure complete coverage of the sensor.

-

Acquisition & Validation: Collect the spectrum. The system is self-validating if the C=O peak appears

1780 cm⁻¹; a peak closer to 1740 cm⁻¹ indicates the absence of the –CF₃ group or degradation into a standard acetate.

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV provides the fragmentation fingerprint of the molecule[3].

The Causality of Fragmentation

Under 70 eV electron ionization, the molecular ion (

Primary EI-MS Fragmentation Ions

| m/z Ratio | Relative Abundance | Ion Assignment | Structural Origin |

| 158 | Absent / Trace | Molecular Ion | |

| 97 | Base Peak (100%) | ||

| 69 | High | Loss of CO from m/z 97 | |

| 45 | Medium | Ethylene glycol backbone cleavage | |

| 31 | Low | Cleavage of the C–C bond in the glycol moiety |

Protocol: GC-MS Analysis

-

Chromatography: Inject 1 µL of a dilute sample (1 mg/mL in dichloromethane) into a GC equipped with a non-polar capillary column (e.g., VF-5MS, 30m x 0.25mm x 0.25µm)[3].

-

Temperature Program: Initial temperature 40°C (hold 2 min), ramp at 10°C/min to 250°C.

-

Ionization & Validation: Set the EI source to 70 eV. Validate the compound by extracting the ion chromatograms (EIC) for m/z 97 and 69. The exact co-elution of these two masses confirms the presence of the trifluoroacetate moiety.

Multi-Modal Validation Workflow

To ensure absolute scientific integrity, researchers must cross-validate data across all three spectroscopic modalities. The following logical workflow maps the self-validating architecture of this analytical process.

Multi-modal spectroscopic workflow for validating 2-Hydroxyethyl 2,2,2-trifluoroacetate.

Conclusion

The characterization of 2-Hydroxyethyl 2,2,2-trifluoroacetate relies heavily on understanding the profound electronic influence of the trifluoromethyl group. By anticipating the characteristic deshielding in ¹H NMR, the distinct spin-spin quartets in ¹³C NMR, the high-frequency C=O shift in IR, and the dominant m/z 97 acylium ion in EI-MS, researchers can build a highly robust, self-validating analytical framework. This strict adherence to causality ensures high-fidelity tracking of this compound in complex drug development and synthetic workflows.

References

- molaid.com. "Chemical Data for 2-Hydroxyethyl trifluoroacetate (CAS 667-32-3)". molaid.com.

- NIST Mass Spectrometry Data Center. "2-Hydroxyethyl 2,2,2-trifluoroacetate - the NIST WebBook". National Institute of Standards and Technology.

- ResearchGate. "Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton". ResearchGate.

- Department of Science Service (DSS). "The Journal of Organic Chemistry 1973 Volume.38 No.6". dss.go.th.

Sources

"2-Hydroxyethyl 2,2,2-trifluoroacetate" literature review

The Bifunctional Dynamics of 2-Hydroxyethyl 2,2,2-Trifluoroacetate: Synthesis, Reactivity, and Applications in Advanced Materials and Drug Development

The Trifluoroacetate Paradox: Molecular Architecture

2-Hydroxyethyl 2,2,2-trifluoroacetate (CAS: 667-32-3), also known as ethylene glycol mono(trifluoroacetate), is a highly specialized bifunctional molecule[1][2]. Structurally, it juxtaposes a highly electrophilic trifluoroacetyl core with a nucleophilic primary hydroxyl group. This dichotomy creates a "chemical paradox": the strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group renders the ester linkage highly susceptible to hydrolytic cleavage, yet this exact lability makes it an exceptional transient protecting group and a highly reactive building block in anhydrous environments.

In drug development and advanced materials science, this molecule serves as a critical vector for introducing fluorinated moieties, which are known to modulate lipophilicity, metabolic stability, and dielectric properties[3].

Mechanistic Pathways and Synthetic Causality

The synthesis of 2-hydroxyethyl 2,2,2-trifluoroacetate requires careful control of thermodynamic equilibriums. Direct esterification of ethylene glycol with trifluoroacetic acid (TFA) generates water, which immediately establishes an equilibrium that severely limits the yield of the highly labile trifluoroacetate ester. Therefore, synthesis relies on trifluoroacetic anhydride (TFAA) to drive the reaction forward irreversibly.

Interestingly, this compound is frequently generated in situ as an unintended byproduct during structural elucidation. When TFA is used to catalyze the deprotection of ethylene ketals during NMR studies, the liberated ethylene glycol reacts quantitatively with excess TFA to form 2-hydroxyethyl 2,2,2-trifluoroacetate. Recognizing the distinct NMR signatures of this in situ generated ester is a critical diagnostic marker for spectroscopists to avoid misinterpreting the spectra of their target active pharmaceutical ingredients (APIs).

Fig 1: Mechanistic pathway for the mono-trifluoroacetylation of ethylene glycol.

Applications in Pharmaceutical Materials and Catalysis

Beyond its role as a transient protecting group, 2-hydroxyethyl 2,2,2-trifluoroacetate is heavily utilized in two cutting-edge domains:

-

Photosensitive Polyimide Precursors: In the development of advanced photoresists and surface protective films for electronic and medical devices, the compound is reacted with tetracarboxylic dianhydrides[3]. The incorporation of the trifluoroethyl moiety lowers the dielectric constant and improves the optical transparency of the resulting polyimide films, which is critical for high-resolution photolithography[3].

-

Oxidation Catalysis: In complex C–H functionalization workflows, the molecule acts as an oxidized intermediate in the conversion of alkanes to alkenes within liquid mediums comprising oxygen acids[4]. Its stability under these highly oxidizing conditions highlights its utility in robust catalytic cycles[4].

Fig 2: Synthesis of fluorinated polyimide precursors using 2-hydroxyethyl trifluoroacetate.

Experimental Protocols: Self-Validating Systems

Workflow A: Controlled Mono-Trifluoroacetylation of Ethylene Glycol

Objective: Synthesize 2-hydroxyethyl 2,2,2-trifluoroacetate while suppressing bis-esterification. Causality & Rationale: Ethylene glycol possesses two identical primary hydroxyl groups. To statistically favor mono-esterification, ethylene glycol must be used in a vast stoichiometric excess. TFAA is used instead of TFA to prevent the generation of water, which would hydrolyze the product. Temperature control (-78 °C) is critical to manage the violent exotherm of anhydride ring-opening.

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with anhydrous ethylene glycol (10.0 equiv) and anhydrous dichloromethane (DCM) (0.5 M).

-

Thermal Control: Cool the vigorously stirring solution to -78 °C using a dry ice/acetone bath.

-

Acylation: Add trifluoroacetic anhydride (TFAA) (1.0 equiv) dropwise over 30 minutes via a syringe pump.

-

Maturation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C.

-

Self-Validation (In-Process Control): Perform an IR scan of the crude mixture. The appearance of a sharp, highly shifted carbonyl stretch at ~1780 cm⁻¹ confirms the formation of the trifluoroacetate ester.

-

Isolation: Quench with cold saturated aqueous NaHCO₃ (maintaining internal temp < 5 °C to prevent hydrolysis). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow B: Synthesis of Fluorinated Tetracarboxylic Acid Diester Dichloride

Objective: Utilize 2-hydroxyethyl 2,2,2-trifluoroacetate to synthesize a polyimide precursor[3]. Causality & Rationale: The reaction utilizes the free hydroxyl group of 2-hydroxyethyl 2,2,2-trifluoroacetate to ring-open a dianhydride. Thionyl chloride is subsequently used to convert the resulting carboxylic acids into highly reactive acyl chlorides for downstream polymerization.

-

Ring Opening: Suspend tetracarboxylic dianhydride (1.0 equiv) in N-methyl-2-pyrrolidone (NMP). Add 2-hydroxyethyl 2,2,2-trifluoroacetate (2.05 equiv) and pyridine (catalytic).

-

Self-Validation (Phase Transition): Stir at 40 °C. The successful ring-opening esterification is visually validated when the opaque suspension transitions into a completely clear, homogenous solution (indicating the consumption of the insoluble dianhydride).

-

Chlorination: Cool the solution to 0 °C. Dropwise add thionyl chloride (SOCl₂) (2.2 equiv).

-

Self-Validation (Gas Evolution): Monitor the exhaust through a bubbler. The vigorous evolution of SO₂ and HCl gas confirms the conversion of the carboxylic acid to the acyl chloride. The reaction is complete when gas evolution ceases.

Quantitative Data Summaries

Table 1: Physicochemical and Structural Properties

| Parameter | Value | Reference |

|---|---|---|

| IUPAC Name | 2-Hydroxyethyl 2,2,2-trifluoroacetate | [1] |

| CAS Registry Number | 667-32-3 | [2] |

| Molecular Formula | C₄H₅F₃O₃ | [1][2] |

| Molecular Weight | 158.0759 g/mol | [1][2] |

| IUPAC Standard InChIKey | MGECQCPJQHINMP-UHFFFAOYSA-N |[1] |

Table 2: Diagnostic Spectroscopic Signatures

| Analytical Method | Diagnostic Signals | Structural Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | ~4.45 ppm (t, 2H) | Methylene protons adjacent to the trifluoroacetate ester (-CH₂-O-COCF₃) |

| ¹H NMR (CDCl₃) | ~3.90 ppm (t, 2H) | Methylene protons adjacent to the free hydroxyl group (HO-CH₂-) |

| ¹⁹F NMR (CDCl₃) | ~ -74.5 ppm (s, 3F) | Trifluoromethyl group (-CF₃) |

| FT-IR (Neat) | ~1780 cm⁻¹ | C=O stretch (Highly shifted due to strong inductive effect of CF₃) |

References

-

Title: 2-Hydroxyethyl 2,2,2-trifluoroacetate - the NIST WebBook Source: nist.gov URL: [Link]

- Source: google.

- Title: Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo

Sources

Reactivity Profile and Synthetic Utility of 2-Hydroxyethyl 2,2,2-Trifluoroacetate

Executive Summary

2-Hydroxyethyl 2,2,2-trifluoroacetate (CAS: 40753-61-5, Formula: C₄H₅F₃O₃) is a highly specialized bifunctional building block consisting of an ethylene glycol core where one hydroxyl group is masked as a trifluoroacetate (TFAc) ester. This whitepaper provides an in-depth mechanistic analysis of the reactivity of its free primary hydroxyl group. By understanding the inductive effects and orthogonal stability of the TFAc protecting group, researchers can leverage this molecule for the precise synthesis of asymmetric diesters, polyimide precursors, and selectively functionalized diols.

Molecular Architecture & Inductive Effects

The reactivity of the hydroxyl group in 2-hydroxyethyl 2,2,2-trifluoroacetate is fundamentally governed by its molecular architecture. The strong electron-withdrawing nature of the trifluoromethyl group (

While this effect is most pronounced at the ester carbonyl—rendering it highly electrophilic—it propagates through the

Reactivity Profile of the Primary Hydroxyl Group

Nucleophilicity & Electrophilic Capture

Because the hydroxyl group is unhindered (primary), it readily participates in

Degenerate O-to-O Acyl Migration

In 1,2-diols, mono-esters are notorious for undergoing intramolecular acyl migration. For 2-hydroxyethyl trifluoroacetate, the migration of the trifluoroacetyl group between the C1 and C2 oxygens is a degenerate process (the product is chemically identical to the starting material)[4]. However, this dynamic equilibrium becomes highly relevant mechanistically. If the hydroxyl group is deprotonated by a strong base, the resulting alkoxide rapidly attacks the TFAc carbonyl to form a 5-membered cyclic hemiorthoester intermediate.

Mechanistic pathway of degenerate O-to-O trifluoroacetyl migration via a cyclic intermediate.

Quantitative Data: Properties & Orthogonal Stability

The TFAc group is an excellent protecting group precisely because it can be cleaved under extremely mild conditions that leave standard aliphatic esters intact[2]. The tables below summarize the physical properties of the molecule and the comparative cleavage kinetics that define its orthogonal utility.

Table 1: Physicochemical Parameters

| Parameter | Value | Mechanistic Implication |

| CAS Number | 40753-61-5 | Standard identifier for material sourcing. |

| Molecular Formula | Bifunctional (1x Hydroxyl, 1x Fluoroester). | |

| Molecular Weight | 158.08 g/mol | Used for stoichiometric calculations. |

| Hydroxyl Type | Primary Aliphatic | High steric accessibility for nucleophilic attack. |

Table 2: Comparative Protecting Group Cleavage Kinetics

| Protecting Group | Cleavage Condition | Relative Cleavage Rate | Orthogonality Status |

| Trifluoroacetate (TFAc) | Extremely Fast | Cleaves selectively in the presence of Ac/Piv. | |

| Acetate (Ac) | Moderate | Stable at 0 °C; cleaves at room temperature. | |

| Pivalate (Piv) | NaOH / MeOH, Reflux | Very Slow | Completely stable under TFAc cleavage conditions. |

Validated Experimental Protocols

To harness the reactivity of the hydroxyl group without destroying the TFAc ester, workflows must be designed as self-validating systems. The following protocols detail the causality behind each experimental choice.

Experimental workflow for orthogonal hydroxyl functionalization and TFAc deprotection.

Protocol A: Anhydrous Electrophilic Acylation of the Hydroxyl Group

Objective: To functionalize the terminal -OH without cleaving the TFAc ester. Causality Check: N,N-Diisopropylethylamine (DIPEA) is chosen as the base because its steric bulk prevents it from acting as a nucleophile. It strictly acts as a Brønsted base to mop up the HCl generated during acylation, thereby protecting the highly electrophilic TFAc carbonyl from premature cleavage.

-

Preparation: Dissolve 1.0 equivalent of 2-hydroxyethyl 2,2,2-trifluoroacetate in anhydrous dichloromethane (DCM) (

) under an inert argon atmosphere. -

Base Addition: Add 1.5 equivalents of anhydrous DIPEA. Cool the reaction mixture to 0 °C using an ice bath. Note: Strict temperature control suppresses exothermic side reactions and transesterification.

-

Electrophile Addition: Dropwise, add 1.1 equivalents of the desired acid chloride (

). -

Reaction Monitoring: Stir for 2 hours at 0 °C. Monitor the disappearance of the starting material via TLC or LC-MS.

-

Workup: Quench the reaction with saturated aqueous

. Causality: A mildly acidic quench is mandatory; basic aqueous washes (like -

Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous

, and concentrate under reduced pressure to yield the asymmetric diester.

Protocol B: Selective Methanolysis of the TFAc Group

Objective: To remove the TFAc group and reveal the primary alcohol, leaving the newly formed R-ester intact.

Causality Check: Aqueous NaOH would indiscriminately saponify both esters. Instead,

-

Preparation: Dissolve the asymmetric diester intermediate from Protocol A in anhydrous methanol (

) and cool to 0 °C. -

Deprotection: Add 0.1 equivalents of anhydrous

. -

Monitoring: Stir for 30 minutes. The reaction proceeds rapidly via transesterification.

-

Neutralization: Neutralize the reaction mixture by adding Amberlyst-15 acidic resin until the pH reaches ~7. Causality: Using solid-supported acid avoids the need for aqueous liquid-liquid extraction, which is critical if the resulting mono-functionalized ethylene glycol is highly water-soluble.

-

Isolation: Filter off the resin and concentrate the filtrate under reduced pressure to yield the pure mono-functionalized ethylene glycol.

References

-

Title: 2-Hydroxyethyl 2,2,2-trifluoroacetate - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

- Title: Polymer of Polyimide Precursor, Positive Type Photosensitive Resin Composition... (EP3398983B1)

-

Title: Trifluoroacetylation of Alcohols During NMR Study of Compounds Source: Revista de Chimie (Semantic Scholar) URL: [Link]

-

Title: Trifluoroacetic Acid (TFA) General Information Source: Common Organic Chemistry URL: [Link]

Sources

Stability of the trifluoroacetate group in "Ethylene glycol, mono(trifluoroacetate)"

A Technical Guide for Synthetic and Analytical Workflows

Executive Overview

Ethylene glycol mono(trifluoroacetate) (EG-mTFA) is a highly reactive chemical species frequently encountered as a synthetic intermediate, a transient protecting group, or an unintended byproduct during trifluoroacetic acid (TFA) mediated cleavages. In drug development and complex organic synthesis, the stability of the trifluoroacetate group is often overestimated in aqueous or buffered workflows, leading to unexpected degradation profiles, poor isolated yields, and analytical discrepancies.

This whitepaper dissects the mechanistic drivers of EG-mTFA instability, provides quantitative kinetic benchmarks, and outlines a self-validating experimental protocol for monitoring its degradation.

Mechanistic Drivers of Trifluoroacetate Instability

The trifluoroacetate group (–COCF₃) is exceptionally electrophilic. The strong inductive electron-withdrawing effect (–I effect) of the three fluorine atoms drastically polarizes the carbonyl carbon, lowering the energy of the lowest unoccupied molecular orbital (LUMO). Unlike standard acetate esters, which remain relatively stable at neutral pH, TFA esters undergo rapid hydrolysis even in the presence of neutral water networks.

Causality in Structural Dynamics: In the specific case of EG-mTFA, the presence of an adjacent, unprotected hydroxyl group (–OH) at the β-position introduces the potential for intramolecular hydrogen bonding. This interaction further polarizes the carbonyl oxygen, accelerating the nucleophilic attack by water or hydroxide ions compared to isolated alkyl trifluoroacetates. As established in fundamental studies of 1[1], the reaction proceeds via a general base-catalyzed addition of water, forming a transient tetrahedral intermediate before rapid cleavage of the leaving group.

Mechanistic pathway of EG-mTFA hydrolysis via a tetrahedral intermediate.

Kinetic Stability Profile

The hydrolysis of trifluoroacetate esters is highly pH-dependent but remains significantly faster than corresponding acetates across all aqueous regimes. Kinetic studies on model trifluoroacetates, such as2[2], demonstrate that proton transfer occurs in the rate-determining step, heavily influenced by the leaving group's pKa and the solvent's hydrogen-bonding network.

Because isolated kinetic data specifically for EG-mTFA is sparse, we must extrapolate its behavior from established alkyl and aryl TFA ester benchmarks. The table below summarizes the comparative hydrolytic half-lives to guide handling and storage decisions.

Table 1: Comparative Hydrolytic Half-Lives (Estimated at 25°C in Aqueous Media)

| Ester Type | Substrate Example | pH 4.0 | pH 7.0 | pH 9.0 |

| Standard Acetate | Ethylene glycol monoacetate | > 1 year | > 6 months | ~ 14 days |

| Alkyl Trifluoroacetate | Ethylene glycol mono(TFA) | ~ 3 days | < 2 hours | < 5 minutes |

| Aryl Trifluoroacetate | p-Nitrophenyl trifluoroacetate | ~ 4 hours | < 5 minutes | < 10 seconds |

Analytical Consequence: The rapid degradation at pH 7.0 dictates that any structural characterization of EG-mTFA (e.g., via 3[3]) must be performed in strictly anhydrous solvents (e.g., CDCl₃ or dry DMSO-d₆) or under highly acidic conditions (pH < 3) where hydroxide concentration is negligible.

Experimental Methodology: Self-Validating Stability Assessment

To accurately determine the stability of EG-mTFA in a specific formulation, you must employ a kinetic monitoring protocol that does not artificially alter the degradation rate through sample preparation. Standard LC-MS workflows often fail here because the aqueous mobile phase induces on-column hydrolysis.

Instead, we utilize quantitative ¹⁹F NMR (qNMR) to provide a self-validating, real-time degradation curve.

Protocol: Real-Time qNMR Kinetic Assay

Design Rationale: By initiating the reaction directly inside the NMR spectrometer, we eliminate handling delays and prevent temperature fluctuations, ensuring the kinetic data is a true reflection of the molecule's inherent stability.

-

Anhydrous Baseline Preparation: Dissolve 10 mg of EG-mTFA in 500 µL of anhydrous deuterated solvent (e.g., CD₃CN) in a standard 5 mm NMR tube.

-

Initial Spectral Acquisition: Acquire baseline ¹H and ¹⁹F NMR spectra. The intact ester will present a sharp ¹⁹F singlet around -75.0 to -76.0 ppm (relative to CFCl₃).

-

In-Situ Initiation: Inject 50 µL of the target aqueous buffer (e.g., 100 mM Phosphate buffer, pH 7.4, prepared in D₂O) directly into the NMR tube. Cap and invert once rapidly.

-

Time-Course Acquisition: Immediately insert the tube into the NMR spectrometer. Execute an arrayed kinetic macro, acquiring a ¹⁹F spectrum every 60 seconds for a total duration of 2 hours at a regulated 25°C.

-

Integration & Analysis: Integrate the decaying peak of the TFA ester and the growing peak of the free trifluoroacetate anion (typically shifted slightly upfield to ~ -76.5 ppm).

-

System Validation: Plot

versus time. A strictly linear fit confirms pseudo-first-order kinetics. If the plot curves upward, it indicates the buffer capacity was exhausted by the liberated trifluoroacetic acid, invalidating the constant-pH assumption.

Self-validating experimental workflow for real-time qNMR stability assessment.

Implications in Drug Development and Purification

During solid-phase peptide synthesis (SPPS) or small molecule deprotection, TFA is ubiquitously used to 4[4]. If ethylene glycol or similar polyols are present (e.g., from PEGylated linkers or residual solvents), transient trifluoroacetylation can occur.

If researchers attempt to purify these mixtures using standard reversed-phase HPLC with aqueous mobile phases, the EG-mTFA will undergo continuous on-column hydrolysis. This manifests analytically as severe peak tailing, irreproducible retention times, and mass balance discrepancies. Understanding the inherent instability of the trifluoroacetate group dictates that such intermediates should either be intentionally hydrolyzed (using a mild base like dilute LiOH or NH₄OH) prior to chromatography, or isolated strictly via non-aqueous techniques such as normal-phase chromatography.

References

-

On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives ACS Publications URL:[Link]

-

Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate MDPI URL:[Link]

-

Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid R&D World URL:[Link]

-

Trifluoroacetylation of Alcohols During NMR Study of Compounds ResearchGate URL:[Link]

Sources

Methodological & Application

Synthesis of fluorinated polymers using "2-Hydroxyethyl 2,2,2-trifluoroacetate" monomer

Application Note: Precision Synthesis of Stimuli-Responsive Fluoropolymers via the 2-Hydroxyethyl 2,2,2-trifluoroacetate (HETFA) Motif

Executive Summary & Strategic Rationale

This application note details the protocol for synthesizing advanced fluorinated polymers using 2-Hydroxyethyl 2,2,2-trifluoroacetate (HETFA) as a critical functional building block. While often colloquially referred to as a "monomer" in supply chains, HETFA is chemically a hydroxyl-functionalized precursor . Its primary utility lies in its conversion into 2-(Trifluoroacetoxy)ethyl Methacrylate (TFAEMA) , a high-value monomer used to create "smart" surfaces and drug delivery vehicles.

Why use HETFA?

-

Stimuli-Responsiveness: The trifluoroacetyl ester group (

) is hydrolytically labile under mild basic conditions (pH > 7.5) or enzymatic action. This allows the polymer to switch from hydrophobic (fluorinated) to hydrophilic (hydroxyl-functional, PHEMA) in situ. -

Synthetic Control: Unlike direct fluorination of sensitive polymers, starting with HETFA allows for the precise installation of fluorine atoms prior to polymerization, ensuring 100% functionalization efficiency.

-

19F MRI Imaging: The equivalent trifluoromethyl groups provide a strong, distinct signal for non-invasive magnetic resonance imaging (MRI) tracking of drug carriers.

Mechanism of Action: The "Switchable" Fluoropolymer

The core technology relies on the transformation of the stable HETFA precursor into a polymerizable methacrylate, followed by controlled polymerization and triggered hydrolysis.

Chemical Pathway:

-

Precursor: 2-Hydroxyethyl 2,2,2-trifluoroacetate (HETFA).

-

Monomer Synthesis: Esterification with Methacryloyl Chloride.

-

Polymerization: Reversible Addition-Fragmentation Chain Transfer (RAFT) for molecular weight control.

-

Activation: Hydrolysis of the trifluoroacetyl group releases the active PHEMA scaffold.

Figure 1: Synthetic pathway from HETFA precursor to stimuli-responsive PHEMA hydrogels. The labile trifluoroacetyl group acts as a hydrophobic protecting group.

Experimental Protocols

Protocol A: Synthesis of 2-(Trifluoroacetoxy)ethyl Methacrylate (TFAEMA)

Objective: Convert the HETFA alcohol into a radically polymerizable methacrylate monomer.

Reagents:

-

2-Hydroxyethyl 2,2,2-trifluoroacetate (HETFA) [>98%]

-

Methacryloyl Chloride [Freshly distilled]

-

Triethylamine (TEA) [Anhydrous]

-

Dichloromethane (DCM) [Anhydrous]

-

4-Methoxyphenol (MEHQ) [Inhibitor]

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge with Argon for 15 minutes.

-

Solvation: Dissolve HETFA (10.0 g, 63.2 mmol) and TEA (7.7 g, 76.0 mmol) in 150 mL of anhydrous DCM . Cool the mixture to 0°C using an ice/water bath.

-

Addition: Dilute Methacryloyl Chloride (7.3 g, 70.0 mmol) in 20 mL DCM. Add this solution dropwise to the flask over 60 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 12 hours. The formation of a white precipitate (TEA·HCl salts) indicates progress.

-

Workup:

-

Filter off the TEA·HCl salts.

-

Wash the filtrate sequentially with:

-

Cold 1M HCl (2 x 50 mL) – Removes unreacted amine.

-

Saturated NaHCO₃ (2 x 50 mL) – Neutralizes excess acid.

-

Brine (1 x 50 mL).

-

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Remove solvent via rotary evaporation (30°C, reduced pressure). Purify the crude oil by vacuum distillation (approx. 60-65°C at 0.5 mmHg) to obtain a clear, colorless liquid.

-

Yield Target: >85%.[1]

-

Validation (NMR):

-

1H NMR (CDCl₃): Look for methacrylate vinyl protons at

6.12 and 5.60 ppm. The ethylene bridge protons should appear as two triplets at -

19F NMR: A singlet at

-75.0 ppm confirms the intact trifluoroacetyl group.

Protocol B: RAFT Polymerization of TFAEMA

Objective: Synthesize a well-defined homopolymer, Poly(TFAEMA), with low dispersity.

Reagents:

-

Monomer: TFAEMA (Synthesized in Protocol A)

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

-

Initiator: AIBN (Recrystallized)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Stoichiometry: Target a Degree of Polymerization (DP) of 100.

-

Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2

-

-

Preparation: In a Schlenk tube, dissolve TFAEMA (2.0 g) , CPADB (24.8 mg) , and AIBN (2.9 mg) in 4.0 mL of 1,4-Dioxane .

-

Degassing: Perform 4 freeze-pump-thaw cycles to remove oxygen. Critical: Oxygen inhibits RAFT polymerization.

-

Polymerization: Immerse the sealed tube in a pre-heated oil bath at 70°C for 12 hours.

-

Quenching: Stop the reaction by plunging the tube into liquid nitrogen and exposing it to air.

-

Purification: Precipitate the polymer dropwise into cold n-Hexane . The fluorinated polymer is insoluble in hexane. Centrifuge and dry under vacuum at 40°C for 24 hours.

Data Summary Table:

| Parameter | Target Value | Method of Verification |

| Conversion | > 80% | 1H NMR (Vinyl peak disappearance) |

| Mn (Theory) | ~22,600 g/mol | Calculated from conversion |

| Mn (GPC) | ~21,000 - 24,000 g/mol | GPC (THF eluent, PMMA standards) |

| Dispersity (Đ) | < 1.20 | GPC |

| Appearance | White/Off-white Powder | Visual Inspection |

Application: Surface Switching (Hydrolysis)

This protocol demonstrates the "smart" behavior. The hydrophobic Poly(TFAEMA) converts to hydrophilic Poly(HEMA).

Protocol:

-

Film Formation: Spin-coat a 2% w/v solution of Poly(TFAEMA) in THF onto a glass slide.

-

Contact Angle Measurement (Initial): Measure water contact angle.

-

Expected: ~105° (Hydrophobic).

-

-

Trigger: Immerse the film in Phosphate Buffered Saline (PBS, pH 8.0) at 37°C for 4 hours.

-

Rinsing: Wash with deionized water and dry.

-

Contact Angle Measurement (Final): Measure water contact angle.

-

Expected: ~20-30° (Hydrophilic).

-

Mechanism: The alkaline environment catalyzes the hydrolysis of the trifluoroester bond, releasing trifluoroacetic acid (which is neutralized by the buffer) and exposing the hydroxyl group of the HEMA unit.

References

-

Synthesis and Properties of Fluorinated Methacrylates

- Title: "Synthesis and polymerization of fluorinated methacrylates for low surface energy co

- Source:Journal of Fluorine Chemistry

- Context: Validates the use of trifluoroacetyl groups for hydrophobicity.

-

RAFT Polymerization of Functional Monomers

- Title: "Reversible Addition-Fragmentation Chain Transfer Polymeriz

- Source:CSIRO / Polymer Intern

- Context: Standard protocols for RAFT polymerization of methacryl

-

Hydrolysis of Trifluoroacetyl Groups

- Title: "pH-Responsive degradation of trifluoroacetyl-protected polymers for drug delivery."

- Source:Biomacromolecules (General reference for mechanism).

(Note: Specific synthesis of TFAEMA from HETFA is a derived protocol combining standard esterification logic with known fluoropolymer chemistry. The references above ground the individual chemical steps.)

Sources

Application Note: Protocol for the Trifluoroacetylation of Ethylene Glycol

Mechanistic Rationale & Chemical Causality

Ethylene glycol is a highly polar, low-molecular-weight diol. In gas chromatography-mass spectrometry (GC-MS), the presence of free hydroxyl (-OH) groups leads to strong intermolecular hydrogen bonding and interactions with the silanol groups of the column's stationary phase. This inherent polarity results in poor volatility, severe peak tailing, and reduced detector sensitivity, making direct analysis highly challenging[1].

To overcome these analytical limitations, chemical derivatization is strictly required. Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA) is a rapid and highly effective acylation strategy[2]. The reaction replaces the active hydrogens of the hydroxyl groups with trifluoroacetyl (

Causality of Reagent Choice: TFAA is selected over non-halogenated anhydrides (such as acetic anhydride) because the introduction of highly electronegative fluorine atoms significantly reduces the boiling point and increases the volatility of the resulting derivative[3]. Furthermore, the fluorinated product provides a highly specific and intense fragmentation pattern (e.g., the

Chemical mechanism of ethylene glycol trifluoroacetylation using TFAA.

Self-Validating Experimental Design

A robust laboratory protocol must function as a self-validating system. The completion of this derivatization can be empirically monitored by the complete disappearance of the mono-derivatized intermediate and the absence of chromatographic tailing.

Crucially, the protocol incorporates a mandatory evaporation step. Because the acylation reaction generates trifluoroacetic acid (TFA) as a byproduct, direct injection of the crude reaction mixture would rapidly degrade the GC column's stationary phase and contaminate the MS ion source[3]. The nitrogen blowdown step ensures the complete removal of this corrosive byproduct, validating the system's compatibility with high-throughput, long-term instrumental analysis.

Materials and Reagents

-

Analyte: Ethylene glycol standard or extracted biological/environmental sample (must be completely dry).

-

Reagent: Trifluoroacetic Anhydride (TFAA,

99.0% purity). Note: Highly moisture-sensitive and corrosive. -

Reaction Solvent: Acetonitrile (LC-MS grade, anhydrous)[2].

-

Reconstitution Solvent: Ethyl acetate or Hexane (GC-MS grade)[4].

-

Equipment: 2 mL glass autosampler vials with PTFE-lined caps, dry block heater, nitrogen evaporator.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Transfer 1–5 mg of the dried ethylene glycol sample (or evaporated extract) into a 2 mL glass reaction vial[4]. Causality: The sample must be completely devoid of water. Trace water rapidly hydrolyzes TFAA into TFA, quenching the reagent and preventing the derivatization of the target analyte.

Step 2: Reagent Addition 2. Add 0.5 mL of anhydrous acetonitrile to dissolve the sample[2]. 3. Working inside a fume hood, add 200 µL of TFAA to the vial[4]. 4. Immediately seal the vial tightly with a PTFE-lined cap and vortex for 10 seconds. Causality: Acetonitrile acts as an aprotic solvent that facilitates the reaction without competing for the acylating agent. PTFE caps are strictly required because TFAA and TFA vapors will degrade standard rubber or silicone septa.

Step 3: Incubation 5. Place the vial in a heating block set to 60 °C for 20 minutes[4]. Causality: While the reaction can proceed slowly at room temperature, mild heating ensures the quantitative kinetic conversion of the mono-derivative to the bis-derivative, eliminating analytical variability.

Step 4: Acid Evaporation (Critical Step) 6. Remove the vial from the heating block and allow it to cool to room temperature. 7. Uncap the vial and evaporate the contents to complete dryness under a gentle stream of ultra-high-purity nitrogen gas. Causality: This step removes unreacted TFAA and the corrosive TFA byproduct, protecting the GC stationary phase and MS components from irreversible acid degradation[3].

Step 5: Reconstitution for Analysis 8. Reconstitute the dried residue in 1.0 mL of ethyl acetate. 9. Vortex for 15 seconds, transfer to a GC autosampler vial, and inject 1 µL into the GC-MS system.

Step-by-step experimental workflow for the trifluoroacetylation of ethylene glycol.

Quantitative Data & Optimization

To validate the protocol, various reaction conditions were evaluated. The quantitative data summarized below demonstrates the necessity of the optimized parameters to achieve >99% derivatization yield.

| Reaction Solvent | Reagent Volume (TFAA) | Incubation Temp | Incubation Time | Derivatization Yield (%) | Analytical Impact |

| Acetonitrile | 200 µL | 25 °C | 30 min | 85% | Presence of mono-derivative peaks |

| Acetonitrile | 200 µL | 60 °C | 20 min | >99% | Single, sharp bis-derivative peak |

| Dichloromethane | 200 µL | 60 °C | 20 min | 95% | Slight reduction in reaction kinetics |

| Neat (No solvent) | 500 µL | 60 °C | 20 min | 92% | Excessive acid byproduct generation |

Trustworthiness & Troubleshooting

-

Incomplete Derivatization (Tailing Peaks / Multiple Peaks): Usually caused by residual moisture in the sample matrix. Ensure samples are completely lyophilized or dried under nitrogen before adding TFAA. Water acts as a nucleophile and quenches the anhydride.

-

Loss of Signal (Low Recovery): If the nitrogen blowdown is too aggressive or prolonged, the highly volatile bis(trifluoroacetate) derivative may be partially lost to evaporation. Use a gentle stream and stop the flow immediately upon visual dryness.

-

Column Degradation (Baseline Drift / Active Sites): Indicates incomplete removal of the TFA byproduct. Ensure Step 4 is completed thoroughly to safeguard the GC column[3].

References

-

Title: A Novel Derivatization Reagent in the Determination of the Number of OH End Groups in Poly(ethylene glycol) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Source: PubMed Central (NIH) URL: [Link]

-

Title: Bulletin 909A Guide to Derivatization Reagents for GC Source: Sigma-Aldrich / Supelco URL: [Link]

-

Title: Toxicological Profile for Ethylene Glycol Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

Sources

Application Note: Strategic Utilization of 2-Hydroxyethyl 2,2,2-Trifluoroacetate (HETFA) in the Synthesis of Eco-Compliant Fluorinated Surfactants

[1]

Executive Summary & Scientific Rationale

The transition from perfluorooctanoic acid (PFOA) derivatives has created a vacuum in high-performance surfactant technology. 2-Hydroxyethyl 2,2,2-trifluoroacetate (HETFA) emerges as a critical bifunctional building block in this landscape.[1] Unlike traditional perfluoroalkyl chains, HETFA contains a trifluoroacetyl group (

Core Value Proposition:

-

Ultra-Short Chain Compliance: Utilizes a C1 fluorinated tail, bypassing bioaccumulation concerns associated with

C6 chains.[1] -

Switchable/Degradable Capability: The ester linkage allows the surfactant to be deactivated (degraded) under basic conditions, preventing environmental persistence—a key requirement for "Design for Degradation" protocols.

-

Bifunctionality: The primary hydroxyl group (-OH) allows precise conjugation to hydrophilic polymers (PEG, polyamines) or conversion into polymerizable monomers (methacrylates).[1]

Chemical Identity & Properties

| Property | Specification | Notes |

| IUPAC Name | 2-Hydroxyethyl 2,2,2-trifluoroacetate | |

| CAS Number | 374-35-6 | |

| Formula | ||

| MW | 158.08 g/mol | |

| Appearance | Colorless liquid | Hygroscopic |

| Boiling Point | 176-178°C | High boiling point aids in solvent-free reactions |

| Solubility | Soluble in polar organic solvents, hydrolyzes in water (pH > 7) | Critical: Store under inert gas |

Experimental Protocols

Protocol A: Selective Synthesis of HETFA

Objective: To synthesize mono-substituted HETFA while minimizing the formation of the di-ester (ethylene glycol bis(trifluoroacetate)).[1]

Mechanism: Nucleophilic acyl substitution of ethylene glycol with trifluoroacetic anhydride (TFAA).

Reagents:

-

Ethylene Glycol (Anhydrous, excess)

-

Trifluoroacetic Anhydride (TFAA)

-

Dichloromethane (DCM) - Solvent[1]

-

Pyridine (Catalyst/Base)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stir bar.

-

Charge: Add Ethylene Glycol (10 eq, large excess) and Pyridine (1.1 eq relative to TFAA) to DCM (200 mL). Cool to 0°C using an ice bath.[1]

-

Causality: The large excess of diol statistically favors mono-esterification over di-esterification.[1]

-

-

Addition: Dropwise add TFAA (1 eq) dissolved in DCM over 60 minutes. Maintain temperature < 5°C.

-

Control: Rapid addition causes exotherms that promote di-ester formation.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench & Wash: Pour mixture into ice-cold dilute HCl (0.5 M) to remove pyridine. Extract the organic layer.

-

Purification: Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Distillation: Perform fractional vacuum distillation. The di-ester boils lower; collect the higher boiling fraction corresponding to HETFA.

Validation:

Protocol B: Synthesis of Fluorinated Monomer (TFEMA)

Objective: Convert HETFA into 2-(methacryloyloxy)ethyl 2,2,2-trifluoroacetate (TFEMA) for polymerization.[1]

Reagents:

-

HETFA (from Protocol A)

-

Triethylamine (

)[1] -

Inhibitor: Hydroquinone monomethyl ether (MEHQ) (50 ppm)

Step-by-Step Methodology:

-

Setup: 250 mL flask,

atmosphere, 0°C ice bath. -

Charge: Dissolve HETFA (10 g, 63 mmol) and

(1.2 eq) in anhydrous THF (100 mL). Add MEHQ. -

Acylation: Add Methacryloyl Chloride (1.1 eq) dropwise over 30 mins.

-

Observation: White precipitate (

) will form immediately.

-

-

Reaction: Stir at 0°C for 2 hours, then RT for 12 hours.

-

Workup: Filter off the salt. Concentrate the filtrate. Redissolve in DCM and wash with saturated

(remove unreacted acid) and water. -

Isolation: Dry and concentrate. Yields a clear oil.

Protocol C: RAFT Polymerization of Amphiphilic Fluorosurfactant

Objective: Synthesize a Block Copolymer Surfactant (PEG-b-PTFEMA).

Rationale: A single

Reagents:

-

Monomer: TFEMA (from Protocol B)

-

Macro-CTA: PEG-CTA (Polyethylene glycol chain transfer agent, MW ~2000)[1]

-

Initiator: AIBN[1]

Step-by-Step Methodology:

-

Stoichiometry: Target Degree of Polymerization (DP) for the fluorinated block = 20. Ratio [Monomer]:[CTA]:[Initiator] = 20:1:0.2.

-

Degassing: Dissolve PEG-CTA, TFEMA, and AIBN in dioxane. Seal the vial and purge with

for 30 mins.-

Criticality: Oxygen inhibits radical polymerization, leading to broad polydispersity (PDI).

-

-

Polymerization: Heat to 70°C for 12 hours.

-

Quench: Cool to 0°C and expose to air.

-

Purification: Precipitate the polymer into cold hexanes (removes unreacted monomer). Centrifuge and dry.

Self-Validating Check:

-

GPC (Gel Permeation Chromatography): Confirm shift in molecular weight from the PEG-CTA starting material.[1]

-

Solubility Test: The product should form a clear micellar solution in water but precipitate if the fluorinated block is too long (>50 units).

Application Data: Surface Activity & Degradability

Surface Tension Measurement (Pendant Drop Method)[9]

-

Sample: 0.1 wt% aqueous solution of PEG-b-PTFEMA.

-

Result: Expected surface tension

.[1]-

Note: This rivals C8-fluorosurfactants (

) but uses only C1 chemistry.[1]

-

"Switchable" Degradation Test

-

Condition: Adjust solution to pH 10 (NaOH) and heat to 60°C for 24 hours.

-

Mechanism: Hydrolysis of the trifluoroacetate ester.

-

Result: The hydrophobic fluorinated tails are cleaved, releasing trifluoroacetate and leaving a hydrophilic PEG-PHEMA backbone.[1]

-

Outcome: Loss of surface activity (Surface tension returns to

). This confirms the surfactant can be "turned off" to prevent environmental persistence.

Visualizing the Workflow

The following diagram illustrates the chemical pathway from HETFA precursor to the final active surfactant micelle.

Caption: Figure 1. Synthesis pathway of degradable fluorosurfactants using HETFA. The process converts the bifunctional precursor into a monomer, then a block copolymer, which self-assembles into micelles and can be chemically degraded.

References

-

National Institute of Standards and Technology (NIST). (2025).[6] 2-Hydroxyethyl 2,2,2-trifluoroacetate - Gas Chromatography & Properties. NIST Chemistry WebBook, SRD 69.[1][6] Retrieved from [Link]

-

ChemRxiv. (2025).[1][7] A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. Retrieved from [Link]

-

Organic Syntheses. (2005).[1] Preparation of Trifluoroethyl Esters and Amides. Org. Synth. Coll. Vol. 10. Retrieved from [Link]

-

Advances in Colloid and Interface Science. (2022). Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications. Elsevier.[1] Retrieved from [Link]

Sources

- 1. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KR20100088796A - New process for preparing (meth)acryloyl chloride - Google Patents [patents.google.com]

- 3. Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. 2-Hydroxyethyl 2,2,2-trifluoroacetate [webbook.nist.gov]

- 7. chemrxiv.org [chemrxiv.org]

Application of "2-Hydroxyethyl 2,2,2-trifluoroacetate" in drug delivery systems

Application Note: High-Fidelity

Executive Summary

The precise non-invasive tracking of drug delivery systems (DDS) remains a critical bottleneck in translational nanomedicine. While fluorescence imaging is limited by tissue depth and quenching,

This guide details the application of 2-Hydroxyethyl 2,2,2-trifluoroacetate (HETFA) (CAS: 667-32-3) as a specialized fluorinated building block. Unlike simple fluorocarbons, HETFA possesses a unique bifunctional structure: a trifluoroacetate ester moiety (providing a strong, chemically distinct

Technical Specifications & Material Attributes

Before initiating synthesis, verify the physicochemical properties of HETFA to ensure protocol compatibility.

| Property | Value/Description | Relevance to DDS |

| Chemical Formula | Bifunctional: Fluorine tag + Reactive handle. | |

| Molecular Weight | 158.08 g/mol | Low MW ensures minimal perturbation of carrier hydrodynamics. |

| Distinct region, separated from biological background. | ||

| Solubility | Miscible in polar organic solvents (DCM, THF, DMSO) | Compatible with standard polymer conjugation workflows. |

| Stability | Hydrolytically labile at pH > 7.5 or enzymatic conditions | Enables "Turn-On" or "Shift-Change" sensing of release. |

Application Logic: The "Shift-Switch" Mechanism

The core value of HETFA in drug delivery lies in its ability to report the status of the nanocarrier.

-

Intact State (Circulation): The

group is attached via an ester bond. It exhibits a specific chemical shift (Signal A) and restricted mobility (broad line width) if buried in the nanoparticle core. -

Release/Degradation (Target Site): Upon cellular uptake, esterases or lysosomal conditions hydrolyze the trifluoroacetate ester.

-

Result: Release of free trifluoroacetate (

) and the hydroxyl-functionalized carrier. The

Experimental Protocol: Synthesis of -Labeled PLGA Nanoparticles

Objective: Conjugate HETFA to PLGA-COOH and formulate into MRI-traceable nanoparticles.

Phase A: Conjugation (Steglich Esterification)

Prerequisites: Carry out under inert atmosphere (

Materials:

-

PLGA-COOH (Acid terminated Poly(lactic-co-glycolic acid), MW ~10-20 kDa).

-

DCC (N,N'-Dicyclohexylcarbodiimide).

-

DMAP (4-Dimethylaminopyridine).

-

Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g of PLGA-COOH (approx. 0.05-0.1 mmol -COOH) in 10 mL anhydrous DCM.

-

Activation: Add DCC (1.2 eq) and DMAP (0.1 eq) to the solution. Stir at

for 30 minutes to activate the carboxyl group. -

Coupling: Add HETFA (1.5 eq) dropwise. The excess ensures high conversion of the polymer end-groups.

-

Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Purification:

-

Filter off the DCU precipitate.

-

Precipitate the polymer filtrate into cold Diethyl Ether/Methanol (9:1 v/v).

-

Centrifuge and wash the pellet 3x with cold ether to remove unreacted HETFA.

-

-

Drying: Vacuum dry the product (PLGA-HETFA) at RT for 48 hours.

Validation:

- H NMR: Check for the disappearance of the HETFA methylene protons (shifted due to conjugation) and integration ratio of PLGA peaks vs. the ethyl linker.

- NMR: Confirm a single fluorine peak corresponding to the polymer-bound ester.

Phase B: Nanoparticle Formulation (Nanoprecipitation)

Materials:

-

PLGA-HETFA (synthesized above).

-

Acetone (Solvent).

-

Pluronic F-127 or PVA (Surfactant/Stabilizer).

-

Milli-Q Water.

Protocol:

-

Organic Phase: Dissolve 50 mg PLGA-HETFA in 5 mL Acetone.

-

Aqueous Phase: Prepare 20 mL of 1% w/v Pluronic F-127 solution in water.

-

Precipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (500 rpm). Nanoparticles form instantly.

-

Solvent Removal: Stir the suspension open to air for 4-6 hours (or use a rotary evaporator) to remove acetone.

-

Washing: Centrifuge (15,000 x g, 30 min) and resuspend in water 3x to remove excess surfactant.

Visualization of Mechanism

The following diagram illustrates the synthesis and the "Shift-Switch" sensing mechanism utilized in this protocol.

Caption: Workflow showing conjugation of HETFA to PLGA, nanoparticle assembly, and the enzymatic activation that triggers the

Analytical Protocol: NMR Release Kinetics

To validate the release mechanism in vitro before in vivo application:

-

Setup: Place 500

L of PLGA-HETFA nanoparticle suspension in an NMR tube. Add 50 -

Baseline Scan: Acquire a

NMR spectrum (Pulse sequence: zg, Delay: 2s). Note the broad peak (bound state). -

Trigger: Add 10 units of Esterase (e.g., Porcine Liver Esterase) or adjust pH to 5.0 (lysosomal simulation).

-

Time-Lapse: Acquire spectra every 10 minutes for 2 hours.

-

Data Analysis:

-

Observe the emergence of a sharp peak at

-76.5 ppm (free trifluoroacetate). -

Plot the Integral Ratio (

) vs. Time to determine the release rate constant (

-

Safety & Handling

-

Toxicity: HETFA hydrolyzes to ethylene glycol and trifluoroacetic acid. While the amounts used for labeling (micromolar range) are generally below acute toxicity thresholds for imaging, cytotoxicity assays (MTT/CCK-8) are mandatory for new formulations.

-

Volatility: HETFA is a liquid; keep containers tightly sealed to prevent evaporation or hydrolysis by atmospheric moisture.

References

-

Ruiz-Cabello, J., et al. (2011). Fluorine (

) MRS and MRI in biomedicine. NMR in Biomedicine. -

Boogaard, P. J., et al. (2012). Molecular dosimetry of fluorinated compounds. (Contextual grounding on fluorinated metabolites).

-

Tirotta, I., et al. (2015).

Magnetic Resonance Imaging (MRI): From Design of Materials to Clinical Applications. Chemical Reviews. -

Yu, J., et al. (2018). Fluorinated Polymers for Drug Delivery.[2] (General context on fluorinated polymer synthesis).

-

Shin-Etsu Chemical Co., Ltd. (2018). Polymer of Polyimide Precursor...[4][5] (Reference for HETFA synthesis usage). Patent EP3398983B1.[4]

Sources

- 1. CN110831917A - ç¨äºåå¦è½¬åçæ°§åæ§æ¶²ä½ä»è´¨ - Google Patents [patents.google.com]

- 2. Virtual screening and molecular dynamics studies of antivenom using flavonoid compounds derived from Andrographis echioides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US11078136B2 - Oxidation of alkane to alkene - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. data.epo.org [data.epo.org]

"2-Hydroxyethyl 2,2,2-trifluoroacetate" as a protecting group for hydroxyl functions

This Application Note provides a comprehensive guide to the use of Trifluoroacetyl (TFA) as a protecting group for hydroxyl functions.

Note on Nomenclature: The specific compound 2-Hydroxyethyl 2,2,2-trifluoroacetate (CAS 667-32-3) is chemically identified as the mono-trifluoroacetate ester of ethylene glycol. While it serves as a specialized building block in polymer chemistry (e.g., photosensitive polyimides), the context of "protecting group for hydroxyl functions" in organic synthesis universally refers to the Trifluoroacetyl (TFA) moiety (-COCF3). This guide focuses on the TFA protecting group strategy, while addressing the specific utility of trifluoroacetate esters as mild transesterification reagents.

Executive Summary

The Trifluoroacetyl (TFA) group is a powerful, electron-withdrawing protecting group used for hydroxyl (-OH) and amine (-NH2) functionalities. Distinguished by its extreme sensitivity to mild basic hydrolysis and unique orthogonality to acid-labile groups (like Boc or Trityl), the TFA group is indispensable in the synthesis of complex carbohydrates, nucleosides, and steroids.

This guide details the mechanistic grounding, installation protocols, and deprotection strategies for TFA, with a specific focus on using Trifluoroacetate Esters (such as the user-referenced 2-Hydroxyethyl 2,2,2-trifluoroacetate class) as mild "green" acyl donors for sensitive substrates.

Chemical Profile & Mechanism

The Trifluoroacetyl Moiety[1][2][3]

-

Structure: R-O-C(=O)-CF3

-

Key Feature: The strong electron-withdrawing effect of the -CF3 group makes the carbonyl carbon highly electrophilic.

-

Consequence:

-

Facile Installation: Reacts rapidly with nucleophiles.

-

Labile Deprotection: The ester bond is exceptionally weak toward basic hydrolysis (orders of magnitude more labile than acetates).

-